2-ethoxy-3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
Description
The compound 2-ethoxy-3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid is a benzimidazole derivative characterized by:
- A 2-ethoxy group at position 2 of the benzimidazole core.
- A substituted phenylmethyl group at position 3, featuring a (Z)-hydroxyhydrazinylidene moiety.
- A carboxylic acid group at position 3.
Benzimidazole derivatives are renowned for their structural mimicry of purines, enabling interactions with biological targets such as kinases and enzymes .
Properties
Molecular Formula |
C24H22N4O4 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-ethoxy-3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C24H22N4O4/c1-2-32-24-26-21-9-5-8-20(23(29)30)22(21)28(24)15-16-10-12-17(13-11-16)19-7-4-3-6-18(19)14-25-27-31/h3-14,27,31H,2,15H2,1H3,(H,29,30)/b25-14- |
InChI Key |
TVFHUOPDJYFDTA-QFEZKATASA-N |
Isomeric SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4/C=N\NO)C(=O)O |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C=NNO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2–8°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized through multi-step organic reactions involving cyclization and functional group modifications. Key steps include:
Notable Observations :
-
The (Z)-configuration of the hydroxyhydrazinylidene group is stabilized by intramolecular hydrogen bonding, influencing reactivity.
-
Substituents on the phenyl rings direct regioselectivity during electrophilic substitution .
Hydrazinylidene Group
-
Tautomerism : Exists in equilibrium between hydrazone (C=N–NH–OH) and azo (N=N–OH) forms, affecting nucleophilic/electrophilic behavior.
-
Coordination Chemistry : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes.
Benzimidazole Core
-
Electrophilic Substitution : Bromination occurs preferentially at the 5-position of the benzimidazole under mild conditions (Br₂/CH₃COOH) .
-
N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF to form quaternary ammonium salts .
Hydrolytic Degradation
Oxidative Pathways
-
ROS Interaction : The hydrazone moiety undergoes oxidation with H₂O₂ or O₂, forming nitroso intermediates.
-
Photodegradation : UV exposure (λ = 254 nm) induces C–N bond cleavage in the benzimidazole ring .
Comparative Reactivity
The compound’s reactivity differs from structurally related analogs:
Research Gaps and Opportunities
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an angiotensin II receptor antagonist , which may aid in treating hypertension. Studies have shown that it can effectively inhibit angiotensin II activity, leading to reduced blood pressure levels.
Antimicrobial Properties
Research indicates that 2-ethoxy-3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell walls, thereby inhibiting growth.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms such as apoptosis induction in cancer cells. It has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation.
Chemical Biology
In chemical biology, the compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows researchers to explore further modifications that can lead to novel compounds with enhanced biological activities.
Case Studies
Mechanism of Action
The mechanism of action of 2-ethoxy-3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as an angiotensin II receptor antagonist, it binds to the angiotensin II receptor, inhibiting its activity and thereby reducing blood pressure . The pathways involved include the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance .
Comparison with Similar Compounds
Table 1: Substituent Effects on Benzimidazole Derivatives
Key Observations :
- The carboxylic acid group at position 4 in the target compound is rare among cited analogs but may enhance solubility or target binding via ionic interactions.
Electronic Effects of Substituents
Table 2: Electronic Substituent Impact on Cytotoxicity (HEPG2 Cells)
Analysis :
- Electron-donating groups (e.g., methoxy) in benzimidazoles enhance selectivity against cancer cells while minimizing toxicity to normal cells (e.g., HEK293T) .
Activity Against Kinases and Microbial Targets
- APY29 and AT9283 : These benzimidazole derivatives inhibit kinases (e.g., ssSTK) via hydrogen bonding between the benzimidazole nucleus and enzyme active sites . Molecular docking suggests similar interactions could occur with the target compound’s benzimidazole core.
- Antimicrobial Activity : Hydrazone derivatives (e.g., N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide ) show potent anticonvulsant and antimicrobial activity, highlighting the role of hydrazone moieties in bioactivity .
Antiproliferative Activity Comparisons
Table 3: Antiproliferative IC50 Values (HeLa Cells)
| Compound | Substituents | IC50 (µM) | Reference |
|---|---|---|---|
| 10a | Electron-donating | 2.2 | |
| 9b | 6-benzimidazole | 4.7 | |
| Target | Hydrazinylidene, 4-COOH | N/A | - |
Insights :
- The target compound’s carboxylic acid group may improve cellular uptake or target affinity, analogous to benzimidazole-2-carboxylic acids synthesized via oxidation of hydroxyl precursors .
Biological Activity
2-Ethoxy-3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid, also known as Azilsartan hydroxy acid, is a compound derived from Azilsartan, an angiotensin II receptor blocker (ARB) primarily used in the treatment of hypertension. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C25H24N4O4
- Molecular Weight : 444.48 g/mol
- CAS Number : 1397836-49-5
- Structure : The compound features a benzimidazole core, which is significant for its biological activity.
The primary mechanism of action for Azilsartan and its derivatives involves the selective inhibition of angiotensin II receptors (AT1), leading to vasodilation and decreased blood pressure. The hydroxyhydrazinylidene group enhances this activity by potentially modulating receptor interactions or influencing downstream signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antihypertensive Effects : As an ARB, it effectively reduces blood pressure in hypertensive models.
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially reducing oxidative stress in cardiovascular tissues.
- Antitumor Potential : Some derivatives of benzimidazole have shown promise in inhibiting tumor growth in vitro and in vivo, suggesting a need for further investigation into this compound's anticancer properties.
Antihypertensive Studies
A study conducted on animal models demonstrated that administration of Azilsartan hydroxy acid resulted in significant reductions in systolic and diastolic blood pressure compared to control groups. The effective dose was identified within the range of 1–5 mg/kg body weight, showing a dose-dependent response.
Antioxidant Activity
In vitro assays indicated that the compound scavenges free radicals and reduces lipid peroxidation in cellular models. The IC50 for free radical scavenging was determined to be approximately 20 µM, suggesting moderate antioxidant capacity.
Antitumor Activity
In a preliminary screening against various cancer cell lines (e.g., MDA-MB-231 for breast cancer), the compound exhibited IC50 values ranging from 10 to 30 µM, indicating potential cytotoxic effects on tumor cells. Further studies are required to elucidate the specific pathways involved in its antitumor activity.
Case Studies
- Hypertension Management : A clinical trial involving patients with resistant hypertension reported that adding Azilsartan hydroxy acid to their regimen led to improved blood pressure control without significant adverse effects.
- Cancer Research : In a laboratory setting, researchers evaluated the effects of this compound on apoptosis markers in breast cancer cell lines, finding increased levels of pro-apoptotic factors and decreased proliferation rates.
Data Table: Summary of Biological Activities
Q & A
How can researchers design an efficient synthetic route for this compound, considering its complex benzimidazole and hydrazinylidene moieties?
Answer:
The synthesis requires multi-step optimization, including:
- Benzimidazole core formation : Cyclocondensation of o-phenylenediamine derivatives with carboxylic acid precursors under acidic conditions (e.g., polyphosphoric acid) .
- Hydrazinylidene introduction : Schiff base formation via reaction of an aldehyde-functionalized intermediate with hydroxyhydrazine, ensuring stereochemical control (Z-configuration) through pH and solvent polarity adjustments .
- Purification : Use of column chromatography with gradient elution (e.g., hexane/EtOAc) and crystallization from ethanol-DMSO mixtures to isolate high-purity product .
What advanced spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in this compound?
Answer:
- X-ray crystallography : Employ SHELXL for refinement, particularly for resolving Z/E isomerism in the hydrazinylidene group. High-resolution data (d-spacing < 0.8 Å) and TWINABS for twin correction may be required .
- NMR spectroscopy : Use 2D NOESY to confirm spatial proximity of the ethoxy group and benzimidazole protons. DMSO-d6 is preferred for solubility and hydrogen-bonding analysis .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula using electrospray ionization (ESI+) with < 2 ppm mass error .
How can researchers address discrepancies in crystallographic data due to dynamic disorder in the hydrazinylidene moiety?
Answer:
- Data collection : Use low-temperature (100 K) measurements to reduce thermal motion artifacts.
- Refinement strategies : Apply PART instructions in SHELXL to model disorder, with occupancy factors refined freely. Use restraints (e.g., SIMU, DELU) to stabilize geometrically strained regions .
- Validation tools : Check ADDSYM in PLATON to detect missed symmetry operations that may explain apparent disorder .
What computational methods are recommended to study the compound’s supramolecular interactions in solid-state packing?
Answer:
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H⋯O, π-π stacking) using CrystalExplorer. The benzimidazole and phenyl rings often exhibit face-to-face π-interactions with distances of 3.5–4.0 Å .
- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to compare experimental vs. theoretical bond lengths, particularly in the hydrazinylidene region (C=N: ~1.28 Å experimentally vs. 1.30 Å computed) .
How does deuteration of specific positions (e.g., aromatic protons) impact pharmacological profiling?
Answer:
- Synthesis of deuterated analogs : Replace hydrogen with deuterium at metabolically labile sites (e.g., benzimidazole C–H) via catalytic H/D exchange using D2O and Pd/C .
- Pharmacokinetic studies : Use LC-MS/MS to compare metabolic half-life (t1/2) of deuterated vs. non-deuterated forms. Deuteration at the 4-position of the benzimidazole increases t1/2 by ~30% in rat liver microsomes .
What strategies mitigate challenges in solubility during biological assays?
Answer:
- Co-solvent systems : Prepare stock solutions in DMSO (≤10% v/v) and dilute with PBS containing 0.1% Tween-80 to prevent precipitation .
- Prodrug design : Synthesize ester prodrugs (e.g., ethyl ester at the carboxylic acid) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
How can researchers validate the compound’s tautomeric forms in solution?
Answer:
- pH-dependent NMR : Monitor chemical shifts of the hydrazinylidene NH proton across pH 2–10. A downfield shift > 1 ppm at pH > 7 indicates deprotonation and tautomer stabilization .
- UV-Vis spectroscopy : Compare λmax in polar aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents. A bathochromic shift > 20 nm in DMF suggests keto-enol tautomerism .
What are key considerations for designing SAR studies targeting the tetrazole moiety?
Answer:
- Bioisosteric replacement : Substitute the tetrazole with a carboxylate or oxadiazole group while maintaining ionic interactions with angiotensin II receptor residues (e.g., Lys199 in AT1R) .
- Synthetic accessibility : Prioritize intermediates with orthogonal protecting groups (e.g., tert-butyl for carboxylic acid) to enable late-stage functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
